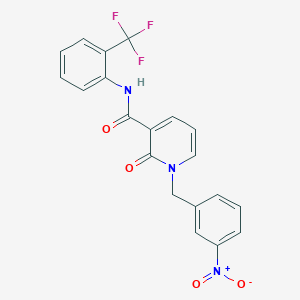

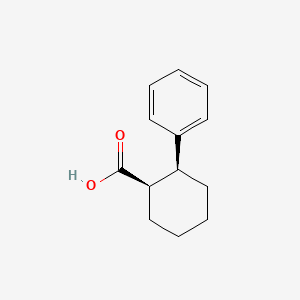

2-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis of Novel Compounds

The synthesis of 1,2,4-thiadiazinane 1,1-dioxides, which are structurally related to the compound of interest, involves a three-component SuFEx type reaction. This process starts with β-aminoethane sulfonamides reacting with methylene donors such as dichloromethane, dibromomethane, and formaldehyde. The β-aminoethane sulfonamides are prepared through a Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides followed by a DBU mediated sulfur(vi) fluoride exchange (SuFEx) reaction with amines at the S–F bond .

Enantioselective Cycloaddition

A related enantioselective [4 + 2] cycloaddition reaction has been reported for the synthesis of sulfamate-fused 2,6-disubstituted piperidin-4-ones, which are structurally similar to the compound . This reaction utilizes chiral primary amines and o-fluorobenzoic acid to promote the cycloaddition of N-sulfonylimines and enones or ynones, yielding products with high diastereo- and enantioselectivity .

Selective Receptor Antagonists

A series of acyclic sulfones, including 4-(phenylsulfonyl)piperidines, have been identified as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds were optimized for bioavailability, which was achieved by modifying the structure to improve stability toward rat liver microsomes. This led to the identification of orally bioavailable, brain-penetrant analogues suitable for evaluation in animal models .

Anti-bacterial Activity

N-substituted derivatives of a compound structurally related to the one of interest have been synthesized and screened for anti-bacterial activity. The synthesis involved multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by subsequent reactions to yield the target compounds. These compounds exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria .

Inhibition of Carbonic Anhydrase Isozymes

A series of benzenesulfonamides incorporating various moieties, including piperidinyl and sulfone, have been investigated as inhibitors of human carbonic anhydrase isozymes. These compounds showed low nanomolar activity against certain isozymes, with the best inhibitors incorporating bulky moieties. This suggests potential for the design of selective inhibitors for therapeutic applications .

Reactions of Thiophene Dioxides

Substituted thiophene-1,1-dioxides, which share a common structural motif with the compound of interest, are known to react with various reagents such as maleic anhydride, nucleophilic reagents, and reducing agents. These reactions can lead to a variety of products, including endovinylene-cyclohexane-tetracarboxylic anhydrides and real thiophene derivatives upon reduction. The stability of these compounds towards alkalis and amines varies, with some sulphones being unstable .

Propriétés

IUPAC Name |

2-[4-(4-thiophen-2-ylpiperidin-1-yl)sulfonylphenyl]thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S3/c22-27(23)15-2-1-11-21(27)17-5-7-18(8-6-17)28(24,25)20-12-9-16(10-13-20)19-4-3-14-26-19/h3-8,14,16H,1-2,9-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPJBPARZHAQNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine](/img/structure/B3020272.png)

![N-[4-(hydrazinocarbonyl)phenyl]-3-methylbenzamide](/img/structure/B3020273.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B3020274.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B3020276.png)

![2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B3020279.png)

![4-(3-methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B3020280.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B3020286.png)

![N-(4-chlorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3020291.png)

![3,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B3020292.png)